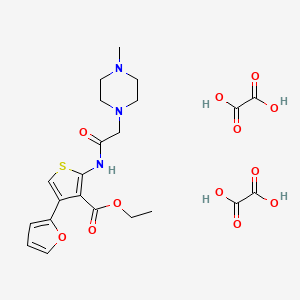
Ethyl 4-(furan-2-yl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiophene-3-carboxylate dioxalate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-(furan-2-yl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiophene-3-carboxylate dioxalate is a useful research compound. Its molecular formula is C22H27N3O12S and its molecular weight is 557.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Ethyl 4-(furan-2-yl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiophene-3-carboxylate dioxalate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its implications in medicinal chemistry.
Chemical Structure and Properties
The compound's IUPAC name reflects its intricate structure, which includes a furan ring, a thiophene moiety, and a piperazine derivative. The molecular formula is C16H22N4O4, indicating the presence of multiple functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C16H22N4O4 |
| Molecular Weight | 350.37 g/mol |
| LogP | 1.3291 |
| Polar Surface Area | 46.98 Ų |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Furan Ring : Starting from furan derivatives, the ring is constructed through cyclization reactions.
- Piperazine Integration : The piperazine moiety is introduced via nucleophilic substitution reactions.
- Carboxylate Formation : The carboxylic acid moiety is esterified to yield the final product.
Antimicrobial Properties
Research indicates that compounds containing furan and thiophene rings exhibit significant antimicrobial activity. For instance, studies have shown that derivatives similar to this compound demonstrate efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria .
Anticancer Activity
A notable aspect of this compound is its potential anticancer properties. In vitro studies have demonstrated that related compounds can inhibit the proliferation of cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer), with IC50 values indicating effective cytotoxicity . For example, derivatives with similar structural features have been reported to exhibit IC50 values ranging from 6.2 μM to 43.4 μM against specific cancer cell lines .
The mechanism by which this compound exerts its biological effects may involve:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways relevant to cancer cell growth.
- Receptor Interaction : It may bind to G protein-coupled receptors (GPCRs), influencing intracellular signaling pathways that regulate cell proliferation and survival .
Case Studies
Several studies have focused on the biological evaluation of compounds related to this compound:
- Study on Antimicrobial Activity : A study assessed the antimicrobial efficacy of various furan-containing compounds, revealing that those with a piperazine substituent exhibited enhanced activity against Staphylococcus aureus and Escherichia coli .
- Cytotoxicity Evaluation : Another investigation evaluated the cytotoxic effects of thiophene derivatives on cancer cell lines, finding significant inhibition of cell viability at low micromolar concentrations .
属性
IUPAC Name |
ethyl 4-(furan-2-yl)-2-[[2-(4-methylpiperazin-1-yl)acetyl]amino]thiophene-3-carboxylate;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4S.2C2H2O4/c1-3-24-18(23)16-13(14-5-4-10-25-14)12-26-17(16)19-15(22)11-21-8-6-20(2)7-9-21;2*3-1(4)2(5)6/h4-5,10,12H,3,6-9,11H2,1-2H3,(H,19,22);2*(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHUCAAWWYFGQCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=CO2)NC(=O)CN3CCN(CC3)C.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O12S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
557.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














